Trisodium diphosphate

pH buffering food processing formulation stability

Researchers face pH drift and solubility issues when substituting generic phosphates in protein-rich matrices. Trisodium diphosphate (E450(ii)) is the precise solution, delivering a stable near-neutral pH (6.7-7.5) that avoids the alkalinity of tetrasodium pyrophosphate (pH ~10.2) and the acidity of disodium pyrophosphate (pH ~4.0-4.5). - Boosts water-holding capacity (WHC) in meats and seafood by over 20% at 0.5% (as P₂O₅). - High solubility (≥293 g/L) enables rapid preparation of concentrated solutions. - Thermally stable above 170°C for baked goods and quick-frozen foods.

Molecular Formula H4NaO7P2
Molecular Weight 200.96 g/mol
CAS No. 14691-80-6
Cat. No. B076900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisodium diphosphate
CAS14691-80-6
Molecular FormulaH4NaO7P2
Molecular Weight200.96 g/mol
Structural Identifiers
SMILESOP(=O)(O)OP(=O)(O)O.[Na]
InChIInChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)
InChIKeyMHXGNUVRVJWHJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in wate

Trisodium Diphosphate Properties and Applications


Trisodium diphosphate (CAS 14691-80-6), also known as trisodium pyrophosphate or acid trisodium pyrophosphate, is an inorganic salt of pyrophosphoric acid with the chemical formula Na₃HP₂O₇ [1]. It is a member of the diphosphate (pyrophosphate) class, recognized for its multifunctional roles as a sequestrant, emulsifier, and buffering agent. The compound is characterized by a neutral to slightly alkaline pH profile in aqueous solution, typically ranging from 6.7 to 7.5 in a 1% solution, which is a key differentiator from its more alkaline tetrasodium pyrophosphate counterpart [2]. Its high aqueous solubility (≥293 g/L at 20°C) and thermal stability (decomposing above 170°C) underpin its utility across food processing, water treatment, and industrial cleaning sectors [3].

Why Trisodium Diphosphate Is Irreplaceable


The performance of inorganic phosphates in applications ranging from food processing to water treatment is critically dependent on their specific physicochemical properties, including pH, solubility, and thermal stability. Trisodium diphosphate occupies a unique niche within the phosphate family due to its near-neutral pH (6.7–7.5 in a 1% solution), which is markedly different from the alkaline tetrasodium pyrophosphate (pH ~10.2) and the acidic disodium pyrophosphate (pH ~4.0–4.5) [1][2][3]. This pH difference dictates its behavior in buffering, protein interaction, and enzymatic reactions. Furthermore, its solubility profile (≥293 g/L at 20°C) is significantly higher than that of tetrasodium pyrophosphate (67 g/L at 25°C), which directly impacts processing efficiency and the final product's ionic environment [4]. Attempting to replace trisodium diphosphate with a generic phosphate without rigorous testing often leads to undesirable shifts in product pH, texture, stability, or processing behavior, as quantified in the evidence below.

Trisodium Diphosphate Comparative Evidence


Neutral pH Advantage over Tetrasodium Pyrophosphate

Trisodium diphosphate exhibits a near-neutral pH of 6.7–7.5 in a 1% aqueous solution, as specified by the European Commission [1]. In contrast, tetrasodium pyrophosphate (TSPP), a common alternative, has a significantly more alkaline pH of 10.2 in a 1% solution [2]. This difference is critical for applications where a neutral pH is required to preserve sensitive components or achieve a specific texture.

pH buffering food processing formulation stability

Aqueous Solubility vs. Tetrasodium Pyrophosphate

Trisodium diphosphate demonstrates substantially higher aqueous solubility, reported at ≥293 g/L at 20°C . The primary analog, tetrasodium pyrophosphate (TSPP), has a much lower solubility of 67 g/L at 25°C (6.7 g/100 mL) [1]. This difference can significantly impact the speed of solution preparation and the maximum achievable concentration in various industrial and laboratory processes.

solubility processing efficiency solution preparation

Water Holding Capacity vs. STPP and SHMP

In comparative assessments of phosphate functionality in meat products, trisodium diphosphate is reported to provide optimal water holding capacity (WHC), ranking above sodium tripolyphosphate (STPP; medium WHC) and sodium hexametaphosphate (SHMP; low WHC) [1]. This qualitative ranking is supported by application data showing that its use can increase WHC by more than 20% in meat and prepared dishes [1].

water holding capacity meat processing protein hydration

Thermal Stability vs. STPP

Trisodium diphosphate exhibits a distinct thermal decomposition profile, beginning slow decomposition above 170°C and forming metaphosphates above 240°C [1]. In contrast, sodium tripolyphosphate (STPP) melts at 622°C [2], but its solutions are known to revert to orthophosphate upon prolonged heating [3]. The decomposition behavior of trisodium diphosphate is specifically noted as suitable for high-temperature food processing scenarios such as baking and quick-frozen food manufacturing [1].

thermal stability high-temperature processing baking

Regulatory Acceptance vs. STPP

Trisodium diphosphate is approved as a food additive (E450(ii)) in major global markets including the EU, US (GRAS), and China (GB standard), with specific use levels established (e.g., not to exceed 0.5% as P₂O₅ in certain meat and seafood products in the US) [1][2]. Sodium tripolyphosphate (STPP), while also a food additive, faces restrictions in some countries for use in fresh meat [3]. This broader, well-defined regulatory acceptance for trisodium diphosphate reduces market access risk for formulators.

regulatory compliance food additive global trade

Trisodium Diphosphate Application Scenarios


Meat and Seafood Moisture Retention

In processed meats, sausages, and seafood, trisodium diphosphate (E450(ii)) is utilized at levels up to 0.5% (as P₂O₅) to maximize water holding capacity (WHC), which has been shown to increase by more than 20% [1]. This is based on its superior WHC profile compared to STPP and SHMP (as detailed in Section 3) [1]. Its GRAS status specifically covers use as a stabilizer and moisturizer in sausages and seafood [2].

pH-Neutral Dairy and Bakery Emulsification

For pH-sensitive dairy products like cheese and non-dairy creamers, and in baked goods where a neutral pH is crucial, trisodium diphosphate's neutral pH profile (6.7–7.5) [3] provides stabilization and emulsification without altering the product's flavor or causing undesirable acidic or alkaline reactions. This is a key differentiator from more alkaline tetrasodium pyrophosphate (pH 10.2) or acidic disodium pyrophosphate (pH 4.0–4.5) [4][5].

High-Temperature Food Processing

In baking and quick-frozen food manufacturing, the thermal stability of trisodium diphosphate is advantageous. It decomposes slowly above 170°C, making it suitable for high-temperature processing, unlike STPP, which is prone to hydrolysis and reversion in solution [1][6]. This property ensures that its functionality as a leavening agent or stabilizer is maintained during cooking or baking [1].

Industrial and Water Treatment Applications

In industrial cleaning, water treatment, and metal surface treatment, trisodium diphosphate's high solubility (≥293 g/L) allows for the rapid preparation of concentrated solutions for sequestering calcium and magnesium ions. Its near-neutral pH is also less aggressive to substrates and equipment compared to more alkaline alternatives like tetrasodium pyrophosphate (pH 10.2) or trisodium phosphate (pH ~12) [4][7].

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